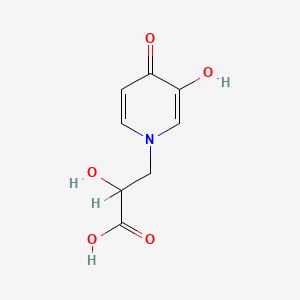
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid is a complex organic compound that features both hydroxyl and pyridinone functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions might reduce carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(4-oxopyridin-1(4h)-yl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Hydroxy-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
The presence of both hydroxyl and pyridinone groups in 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
60343-55-7 |
|---|---|
Molekularformel |
C8H9NO5 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-2-9(3-6(5)11)4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI-Schlüssel |
SRHOZDVPWUVWQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


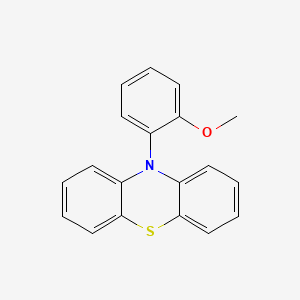

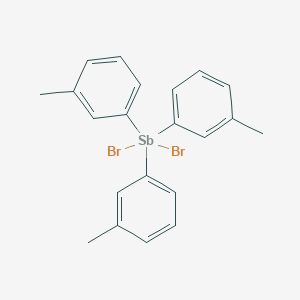
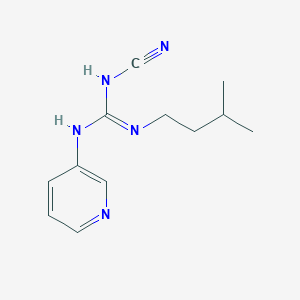
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
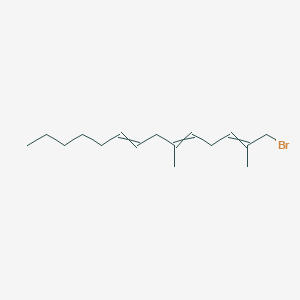
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
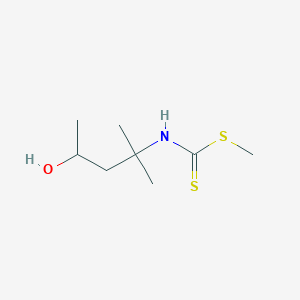
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
